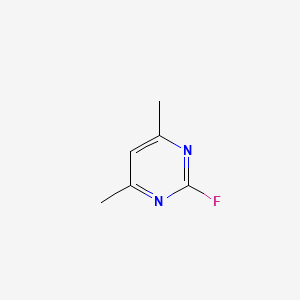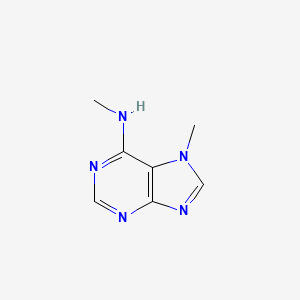
1-(Buta-2,3-dien-2-yl)-4-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Buta-2,3-dien-2-yl)-4-fluorobenzene is an organic compound characterized by the presence of a butadiene group attached to a fluorobenzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Buta-2,3-dien-2-yl)-4-fluorobenzene typically involves the reaction of functionalized vinyl phosphates with aryllithium reagents . This method allows for the smooth conversion of vinyl phosphates into trisubstituted butadienes. Another approach involves the gold-catalyzed reaction of propargylic esters with vinylazides, leading to the formation of butadiene derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of these methods.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Buta-2,3-dien-2-yl)-4-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can yield alkanes or alkenes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing conditions.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.
Major Products Formed:
Oxidation: Epoxides, ketones.
Reduction: Alkanes, alkenes.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1-(Buta-2,3-dien-2-yl)-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its role in drug design and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Buta-2,3-dien-2-yl)-4-fluorobenzene involves its interaction with various molecular targets. The compound can participate in electrophilic and nucleophilic reactions, affecting different pathways. For instance, its electrophilic nature allows it to react with nucleophiles, leading to the formation of new chemical bonds and products .
Comparación Con Compuestos Similares
1-(Buta-1,3-dien-2-yl)pyrazoles: These compounds share the butadiene group but differ in the attached heterocyclic ring.
Buta-1,3-dienes: General class of compounds with similar diene structures but different substituents.
Uniqueness: 1-(Buta-2,3-dien-2-yl)-4-fluorobenzene is unique due to the presence of both a butadiene group and a fluorobenzene ring, which imparts distinct chemical properties and reactivity compared to other butadiene derivatives.
Propiedades
Número CAS |
221312-24-9 |
|---|---|
Fórmula molecular |
C10H9F |
Peso molecular |
148.18 g/mol |
InChI |
InChI=1S/C10H9F/c1-3-8(2)9-4-6-10(11)7-5-9/h4-7H,1H2,2H3 |
Clave InChI |
KYTUTKUVSBTLFG-UHFFFAOYSA-N |
SMILES canónico |
CC(=C=C)C1=CC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl 3-[(1R)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate](/img/structure/B12845899.png)


![2-[2,3-Bis(trifluoromethyl)pentyl]propanedioic acid](/img/structure/B12845921.png)

![(4S,5S)-4-hydroxy-5-[(4R,5S)-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid](/img/structure/B12845927.png)
![4-Chloro-1-hydroxy-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B12845928.png)
![4-(Benzyloxy)-2'-chloro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12845930.png)




